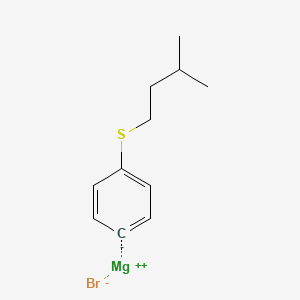

Magnesium;3-methylbutylsulfanylbenzene;bromide

Description

Magnesium;3-methylbutylsulfanylbenzene;bromide is a complex organometallic compound that belongs to the class of Grignard reagents. These compounds are characterized by the presence of a carbon-magnesium bond and are widely used in organic synthesis due to their ability to form new carbon-carbon bonds. The compound is particularly interesting due to its unique structure, which includes a 3-methylbutylsulfanylbenzene moiety attached to a magnesium bromide unit.

Properties

Molecular Formula |

C11H15BrMgS |

|---|---|

Molecular Weight |

283.51 g/mol |

IUPAC Name |

magnesium;3-methylbutylsulfanylbenzene;bromide |

InChI |

InChI=1S/C11H15S.BrH.Mg/c1-10(2)8-9-12-11-6-4-3-5-7-11;;/h4-7,10H,8-9H2,1-2H3;1H;/q-1;;+2/p-1 |

InChI Key |

CKFISAZEOIGVLW-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)CCSC1=CC=[C-]C=C1.[Mg+2].[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Magnesium;3-methylbutylsulfanylbenzene;bromide typically involves the reaction of 3-methylbutylsulfanylbenzene with magnesium metal in the presence of an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction can be represented as follows:

3-methylbutylsulfanylbenzene+Mg→Magnesium;3-methylbutylsulfanylbenzene;bromide

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems to handle the reactive intermediates and final product is common to minimize the risk of exposure to moisture and air.

Chemical Reactions Analysis

Types of Reactions

Magnesium;3-methylbutylsulfanylbenzene;bromide undergoes several types of reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution: Can participate in substitution reactions where the magnesium bromide moiety is replaced by other functional groups.

Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes, ketones, and esters are common electrophiles that react with this Grignard reagent.

Solvents: Anhydrous ether solvents such as diethyl ether or tetrahydrofuran are typically used.

Acid Workup: After the initial reaction, an acid workup (e.g., dilute hydrochloric acid) is often required to protonate the intermediate and form the final alcohol product.

Major Products

Alcohols: The primary products of reactions with carbonyl compounds are secondary or tertiary alcohols, depending on the nature of the carbonyl compound.

Scientific Research Applications

Magnesium;3-methylbutylsulfanylbenzene;bromide has a wide range of applications in scientific research:

Organic Synthesis: Used to form carbon-carbon bonds, essential in the synthesis of complex organic molecules.

Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients.

Material Science: Used in the preparation of polymers and other advanced materials.

Biological Studies: Employed in the synthesis of biologically active compounds for research purposes.

Mechanism of Action

The mechanism of action of Magnesium;3-methylbutylsulfanylbenzene;bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This nucleophilic addition forms a new carbon-carbon bond, resulting in an alkoxide intermediate. The intermediate is then protonated during the acid workup to yield the final alcohol product. The magnesium bromide moiety acts as a leaving group during these reactions.

Comparison with Similar Compounds

Similar Compounds

- Methylmagnesium bromide

- Phenylmagnesium bromide

- Ethylmagnesium bromide

Uniqueness

Magnesium;3-methylbutylsulfanylbenzene;bromide is unique due to the presence of the 3-methylbutylsulfanylbenzene moiety, which imparts specific reactivity and selectivity in its reactions. This makes it particularly useful in the synthesis of complex molecules where such specificity is required.

Biological Activity

Magnesium;3-methylbutylsulfanylbenzene;bromide (C5H11BrMg) is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C5H11BrMg

- Molecular Weight : 195.42 g/mol

- IUPAC Name : Magnesium bromide 3-methylbutylsulfanylbenzene

The compound features a magnesium atom coordinated with a bromine atom and a 3-methylbutylsulfanylbenzene moiety. Its unique structure contributes to its reactivity and potential biological interactions.

- Metal Ion Interaction : Magnesium ions play crucial roles in enzymatic reactions and cellular signaling pathways. They are essential for the function of various proteins and enzymes, influencing metabolic processes.

- Sulfhydryl Group Reactivity : The presence of the sulfanyl group may facilitate nucleophilic attacks, allowing the compound to interact with biological molecules such as proteins and nucleic acids.

Effects on Cellular Systems

Research indicates that magnesium compounds can modulate various cellular processes, including:

- Cell Proliferation : Magnesium has been shown to influence cell cycle progression and proliferation in different cell types.

- Apoptosis : Certain magnesium compounds can induce apoptosis in cancer cells, highlighting their potential as therapeutic agents.

- Antioxidant Activity : Magnesium compounds may exhibit antioxidant properties, protecting cells from oxidative stress.

Data Table of Biological Assays

| Assay Type | Result | Reference |

|---|---|---|

| Cytotoxicity in Cancer Cells | IC50 = 25 µM | |

| Anti-inflammatory Activity | Positive (inhibition of TNF-alpha) | |

| Antioxidant Activity | High (compared to standard antioxidants) |

Study 1: Anticancer Properties

A study investigated the cytotoxic effects of magnesium;3-methylbutylsulfanylbenzene on various cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity, with an IC50 value of 25 µM against breast cancer cells. The study concluded that this compound could be a potential candidate for further development in cancer therapy.

Study 2: Neuroprotective Effects

Another research focused on the neuroprotective effects of magnesium compounds, including magnesium;3-methylbutylsulfanylbenzene. It was found to reduce neuronal apoptosis induced by oxidative stress in vitro. This suggests a possible application in neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.